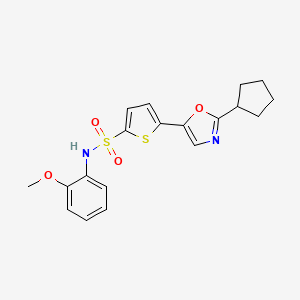
5-(2-cyclopentyl-1,3-oxazol-5-yl)-N-(2-methoxyphenyl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-cyclopentyl-1,3-oxazol-5-yl)-N-(2-methoxyphenyl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-cyclopentyl-1,3-oxazol-5-yl)-N-(2-methoxyphenyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. The process may include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the cyclopentyl group: This step may involve alkylation or other suitable reactions.
Formation of the thiophene ring: This can be synthesized through various methods, including the Paal-Knorr synthesis.
Sulfonamide formation: This involves the reaction of the thiophene derivative with sulfonyl chloride and subsequent coupling with the methoxyphenyl group.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions may target the oxazole or sulfonamide groups.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to sulfoxides or sulfones, while reduction may yield amines or alcohols.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Biology
In biological research, it may be used to study enzyme interactions or as a probe in biochemical assays.
Medicine
Industry
In industrial applications, the compound may be used in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 5-(2-cyclopentyl-1,3-oxazol-5-yl)-N-(2-methoxyphenyl)thiophene-2-sulfonamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Thiophene derivatives: Compounds with similar thiophene rings but different substituents.
Oxazole derivatives: Compounds with oxazole rings that may have different biological activities.
Uniqueness
The unique combination of the oxazole, thiophene, and sulfonamide groups in 5-(2-cyclopentyl-1,3-oxazol-5-yl)-N-(2-methoxyphenyl)thiophene-2-sulfonamide may confer specific properties that are not found in other similar compounds, such as enhanced binding affinity to certain targets or improved pharmacokinetic properties.
Propriétés
Formule moléculaire |
C19H20N2O4S2 |
|---|---|
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
5-(2-cyclopentyl-1,3-oxazol-5-yl)-N-(2-methoxyphenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C19H20N2O4S2/c1-24-15-9-5-4-8-14(15)21-27(22,23)18-11-10-17(26-18)16-12-20-19(25-16)13-6-2-3-7-13/h4-5,8-13,21H,2-3,6-7H2,1H3 |
Clé InChI |
JJXHQSDVXXQOQX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(S2)C3=CN=C(O3)C4CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















